N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
- This compound may have applications in various fields due to its intriguing structure and potential biological activity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. considering its complexity, it likely involves multiple steps.
- Industrial production methods would likely require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: The tetrahydrothiophene ring could undergo oxidation to form the corresponding sulfoxide or sulfone.
Substitution: The fluorophenoxy group may participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating the reactivity of the tetrahydrothiophene ring and its derivatives.
Biology: Exploring potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Assessing pharmacological properties (e.g., anti-inflammatory, antimicrobial).
Industry: Developing novel materials or catalysts based on this scaffold.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available. it’s essential to explore potential molecular targets (e.g., enzymes, receptors) and signaling pathways affected by its interactions.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s detailed study would require access to specialized databases and research articles
Properties
Molecular Formula |
C17H18FNO5S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H18FNO5S/c18-13-3-5-15(6-4-13)24-11-17(20)19(10-16-2-1-8-23-16)14-7-9-25(21,22)12-14/h1-6,8,14H,7,9-12H2 |
InChI Key |
CJIJKBNADLFURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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